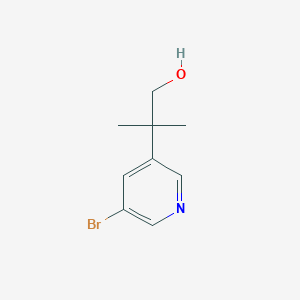
2-(5-Bromopyridin-3-YL)-2-methylpropan-1-OL
概要
説明
2-(5-Bromopyridin-3-YL)-2-methylpropan-1-OL is an organic compound that features a bromopyridine moiety attached to a methylpropanol group
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 5-bromopyridine with a suitable alkylating agent under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions followed by purification steps such as recrystallization or chromatography to ensure high purity. The reaction conditions are optimized to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions
2-(5-Bromopyridin-3-YL)-2-methylpropan-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromine atom can be reduced to form the corresponding pyridine derivative.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromine atom.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of pyridine derivatives.
Substitution: Formation of substituted pyridine compounds.
科学的研究の応用
2-(5-Bromopyridin-3-YL)-2-methylpropan-1-OL has several applications in scientific research:
作用機序
The mechanism of action of 2-(5-Bromopyridin-3-YL)-2-methylpropan-1-OL involves its interaction with specific molecular targets. The bromopyridine moiety can engage in various interactions, including hydrogen bonding and π-π stacking, which can influence its biological activity. The hydroxyl group can also participate in hydrogen bonding, affecting the compound’s solubility and reactivity .
類似化合物との比較
Similar Compounds
Uniqueness
2-(5-Bromopyridin-3-YL)-2-methylpropan-1-OL is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
生物活性
2-(5-Bromopyridin-3-YL)-2-methylpropan-1-OL is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. The compound consists of a brominated pyridine moiety linked to a methylpropanol group, which may enhance its reactivity and interaction with biological targets. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
The molecular formula for this compound is C₉H₁₀BrN, characterized by:
- Bromopyridine Moiety : The presence of bromine at the 5-position enhances the compound's reactivity through potential hydrogen bonding and π-π stacking interactions.
- Hydroxyl Group : The hydroxyl group contributes to the compound’s solubility and potential biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The following mechanisms have been suggested:
Antimicrobial Activity
Research indicates that compounds with similar structural features often demonstrate significant antimicrobial properties. For instance, studies on related brominated pyridine derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria .
Case Studies
While specific case studies on this compound are sparse, similar compounds have been investigated for their biological activities:
- Study on Antichlamydial Activity : Research on sulfonylpyridine analogs demonstrated selectivity against C. trachomatis, indicating that structural modifications can lead to enhanced selectivity and potency against specific pathogens .
- Antibacterial Screening : A review highlighted various brominated compounds that showed promising antibacterial activity, suggesting that further exploration of this compound could yield valuable insights into its efficacy against resistant bacterial strains .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 1-(5-Bromopyridin-3-YL)-2-methylpropan-1-one | Ketone instead of alcohol | Potentially different reactivity profiles |
| 2-Amino-5-bromopyridine | Amino group present | Different biological activities due to amino substitution |
| 2-Methyl-1-(pyridin-2-yl)propan-1-ol | Hydroxyl instead of ketone | Varies in solubility and reactivity |
特性
IUPAC Name |
2-(5-bromopyridin-3-yl)-2-methylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO/c1-9(2,6-12)7-3-8(10)5-11-4-7/h3-5,12H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDCHIDRQVQHFCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C1=CC(=CN=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














